molecular formula C16H19N3O2 B2679339 N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide CAS No. 2034275-76-6

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide

Cat. No.: B2679339
CAS No.: 2034275-76-6
M. Wt: 285.347
InChI Key: WXHPYCNRXKLAEA-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide is a complex organic compound characterized by the presence of a furan ring, a pyrazole ring, and a cyclohexene carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the furan ring: This can be achieved through the cyclization of 1,4-dicarbonyl compounds.

    Synthesis of the pyrazole ring: This involves the condensation of hydrazines with 1,3-diketones.

    Coupling of the furan and pyrazole rings: This step often requires the use of a suitable linker, such as an ethyl group, and can be facilitated by palladium-catalyzed cross-coupling reactions.

    Formation of the cyclohexene carboxamide: This can be synthesized through the reaction of cyclohexene with carboxylic acid derivatives, followed by amidation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrazole ring can be reduced to form pyrazolines.

    Substitution: The carboxamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Pyrazolines and other reduced nitrogen-containing compounds.

    Substitution: Various substituted amides and esters.

Scientific Research Applications

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide involves its interaction with specific molecular targets and pathways. For example:

    Molecular Targets: It may bind to enzymes or receptors involved in inflammatory pathways.

    Pathways Involved: It could modulate signaling pathways such as the NF-κB pathway, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(furan-2-yl)ethyl)cyclohex-3-enecarboxamide
  • N-(2-(1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide
  • N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide

Uniqueness

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide is unique due to the combination of its furan and pyrazole rings, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c20-16(13-6-2-1-3-7-13)17-12-14(15-8-4-11-21-15)19-10-5-9-18-19/h1-2,4-5,8-11,13-14H,3,6-7,12H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHPYCNRXKLAEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC(C2=CC=CO2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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